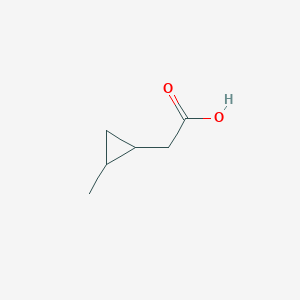

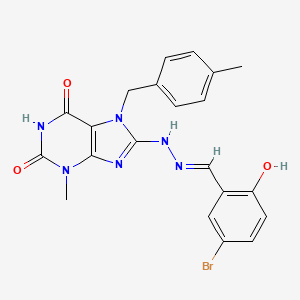

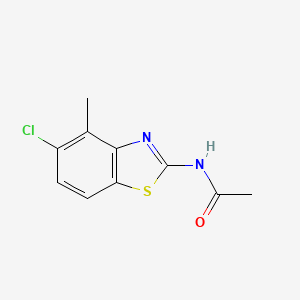

![molecular formula C15H23F2NO3 B2625806 Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 2580214-16-8](/img/structure/B2625806.png)

Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 5]undecane-1-carboxylate, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and future directions for research.

Aplicaciones Científicas De Investigación

Synthesis Routes and Derivatives

- Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate and its derivatives are synthesized via multiple routes, providing a versatile entry point for novel compounds with potential biological activity. Such synthesis approaches are important for exploring new chemical spaces, especially compared to traditional piperidine ring systems (Meyers et al., 2009).

Chemical Behavior and Applications 2. The compound serves as a precursor for the introduction of Boc (tert-butoxycarbonyl) protecting group to amines, illustrating its importance in organic synthesis. This application is particularly useful in the synthesis of N-Boc-amino acids and their esters (Rao et al., 2017).

- Research into the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal provides insights into the chemical behavior of such spirocyclic compounds. These reactions can lead to the synthesis of biologically active heterocyclic compounds, highlighting the compound's potential in medicinal chemistry (Moskalenko & Boev, 2012).

Biological and Medicinal Chemistry 4. Spirocyclic derivatives of this compound, such as those in ciprofloxacin, have been explored as antibacterial agents. This indicates its potential utility in developing new antimicrobial drugs, although the activity spectrum of these derivatives is narrower than that of ciprofloxacin itself (Lukin et al., 2022).

- The compound also finds use in polymer stabilization. For example, in combination with thiopropionate type antioxidants, it shows a synergistic stabilizing effect. This application is crucial in materials science, particularly in enhancing the longevity and performance of polymers (Yachigo et al., 1992).

Analytical and Spectroscopic Applications 6. The compound has been utilized in asymmetric electrochemical lactonization of diols, which is significant for the synthesis of optically active lactones. This highlights its role in developing chiral compounds, which is a critical area in pharmaceutical and fine chemical industries (Kashiwagi et al., 2003).

- NMR spectroscopy has been employed to determine the absolute configuration of derivatives of this compound, indicating its importance in stereochemical analysis and the development of chiral molecules (Jakubowska et al., 2013).

Propiedades

IUPAC Name |

tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23F2NO3/c1-13(2,3)21-12(20)18-10-4-5-11(19)14(18)6-8-15(16,17)9-7-14/h4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTAYJDXEQYBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C12CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

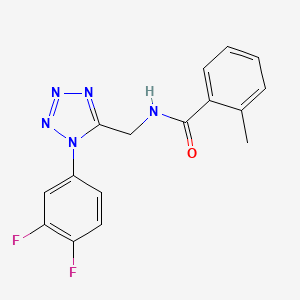

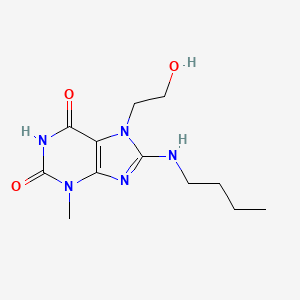

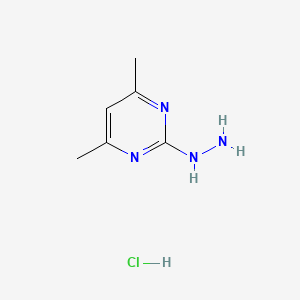

![3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2625723.png)

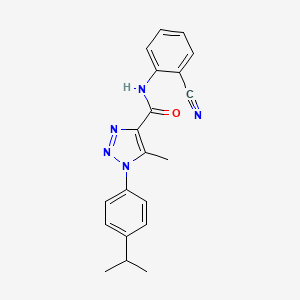

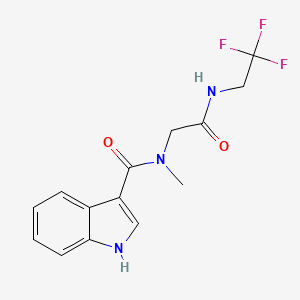

![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)

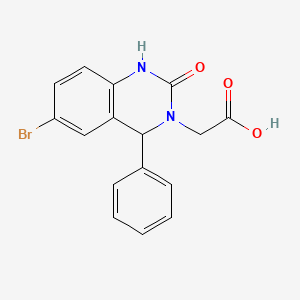

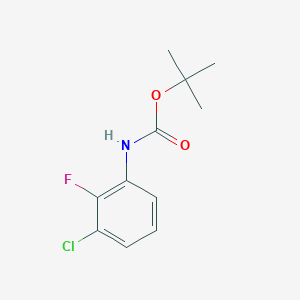

![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2625745.png)